molecular formula C25H26N2O2S B5008130 N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHYLBENZENE-1-SULFONAMIDE

N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B5008130
M. Wt: 418.6 g/mol
InChI Key: SWFMNKHBBKOUES-UHFFFAOYSA-N
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Description

N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, playing a crucial role in cell biology and exhibiting a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield .

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to increase yield and reduce costs. This may include the use of catalysts, alternative solvents, and reaction conditions that are scalable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO₄, CrO₃

    Reducing agents: LiAlH₄, NaBH₄

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to interact with various receptors and enzymes, leading to its biological effects. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its specific structure, which combines the indole moiety with a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2S/c1-19-12-14-22(15-13-19)30(28,29)26-17-16-23-20(2)27(18-21-8-4-3-5-9-21)25-11-7-6-10-24(23)25/h3-15,26H,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFMNKHBBKOUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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